molecular formula C14H13F4NO3S B8043330 ethyl (Z)-3-(2-sulfanylethylamino)-2-(2,3,4,5-tetrafluorobenzoyl)prop-2-enoate

ethyl (Z)-3-(2-sulfanylethylamino)-2-(2,3,4,5-tetrafluorobenzoyl)prop-2-enoate

Cat. No.: B8043330
M. Wt: 351.32 g/mol
InChI Key: VXDHUTDXKFJDNC-VURMDHGXSA-N
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Description

The compound identified as “ethyl (Z)-3-(2-sulfanylethylamino)-2-(2,3,4,5-tetrafluorobenzoyl)prop-2-enoate” is a chemical entity listed in the PubChem database

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for ethyl (Z)-3-(2-sulfanylethylamino)-2-(2,3,4,5-tetrafluorobenzoyl)prop-2-enoate would likely involve large-scale chemical synthesis processes. These processes typically include the use of high-purity reagents, precise temperature control, and advanced purification techniques to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

ethyl (Z)-3-(2-sulfanylethylamino)-2-(2,3,4,5-tetrafluorobenzoyl)prop-2-enoate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.

    Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction yield and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

ethyl (Z)-3-(2-sulfanylethylamino)-2-(2,3,4,5-tetrafluorobenzoyl)prop-2-enoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl (Z)-3-(2-sulfanylethylamino)-2-(2,3,4,5-tetrafluorobenzoyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action would provide insights into its potential therapeutic applications and safety profile .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ethyl (Z)-3-(2-sulfanylethylamino)-2-(2,3,4,5-tetrafluorobenzoyl)prop-2-enoate include other chemical entities with comparable structures and properties. These compounds can be identified using databases like PubChem, which provide information on structurally related molecules .

Uniqueness

This compound may exhibit unique properties compared to its similar compounds, such as higher potency, selectivity, or stability. These unique characteristics make it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

ethyl (Z)-3-(2-sulfanylethylamino)-2-(2,3,4,5-tetrafluorobenzoyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F4NO3S/c1-2-22-14(21)8(6-19-3-4-23)13(20)7-5-9(15)11(17)12(18)10(7)16/h5-6,19,23H,2-4H2,1H3/b8-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXDHUTDXKFJDNC-VURMDHGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNCCS)C(=O)C1=CC(=C(C(=C1F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\NCCS)/C(=O)C1=CC(=C(C(=C1F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F4NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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